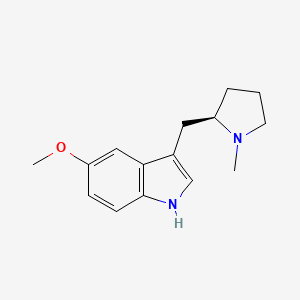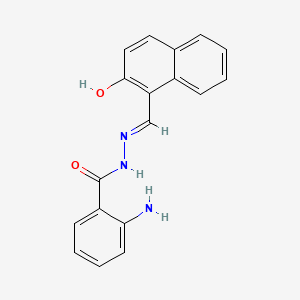
Benzoic acid, 2-amino-, ((2-hydroxy-1-naphthalenyl)methylene)hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2-amino-, ((2-hydroxy-1-naphthalenyl)methylene)hydrazide is a chemical compound with a complex structure that includes benzoic acid, an amino group, and a naphthalenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 2-amino-, ((2-hydroxy-1-naphthalenyl)methylene)hydrazide typically involves the reaction of 2-hydroxy-1-naphthaldehyde with 2-aminobenzoic acid hydrazide in the presence of ethanol. The reaction mixture is heated under reflux for several hours, followed by cooling and recrystallization to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 2-amino-, ((2-hydroxy-1-naphthalenyl)methylene)hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or methanol.
Major Products Formed
The major products formed from these reactions include quinones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Benzoic acid, 2-amino-, ((2-hydroxy-1-naphthalenyl)methylene)hydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for synthesizing other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzoic acid, 2-amino-, ((2-hydroxy-1-naphthalenyl)methylene)hydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid, 2-amino-: A simpler analog with similar functional groups but lacking the naphthalenyl moiety.
2-Hydroxy-1-naphthaldehyde: A precursor used in the synthesis of the target compound.
Schiff bases: Compounds with similar structural motifs and reactivity.
Uniqueness
Benzoic acid, 2-amino-, ((2-hydroxy-1-naphthalenyl)methylene)hydrazide is unique due to its combination of benzoic acid, amino, and naphthalenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
50886-62-9 |
|---|---|
Formule moléculaire |
C18H15N3O2 |
Poids moléculaire |
305.3 g/mol |
Nom IUPAC |
2-amino-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C18H15N3O2/c19-16-8-4-3-7-14(16)18(23)21-20-11-15-13-6-2-1-5-12(13)9-10-17(15)22/h1-11,22H,19H2,(H,21,23)/b20-11+ |
Clé InChI |
NFMZNLOLRGYQJB-RGVLZGJSSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)C3=CC=CC=C3N)O |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=CC=CC=C3N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


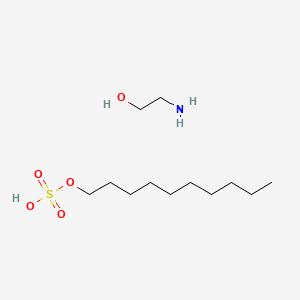

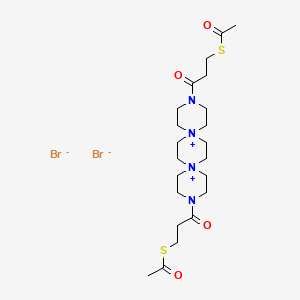
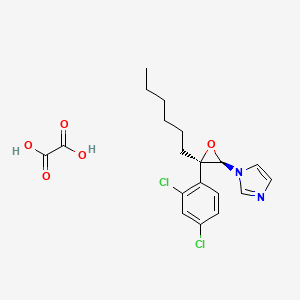
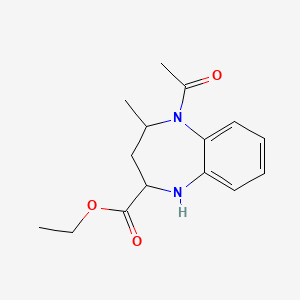
![Ethyl 2-(2-benzyl-1,1,3-trioxo-thieno[3,4-e][1,2,4]thiadiazin-4-yl)acetate](/img/structure/B12748318.png)




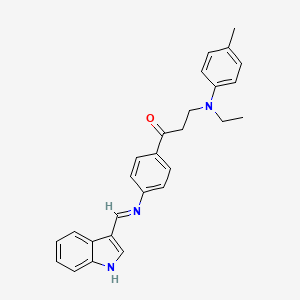
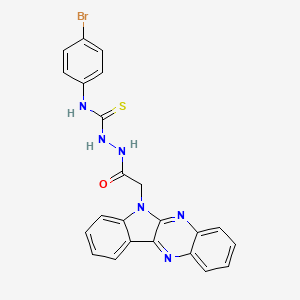
![2-[1-[3-(Dimethylamino)propyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetic acid hydrochloride](/img/structure/B12748364.png)
